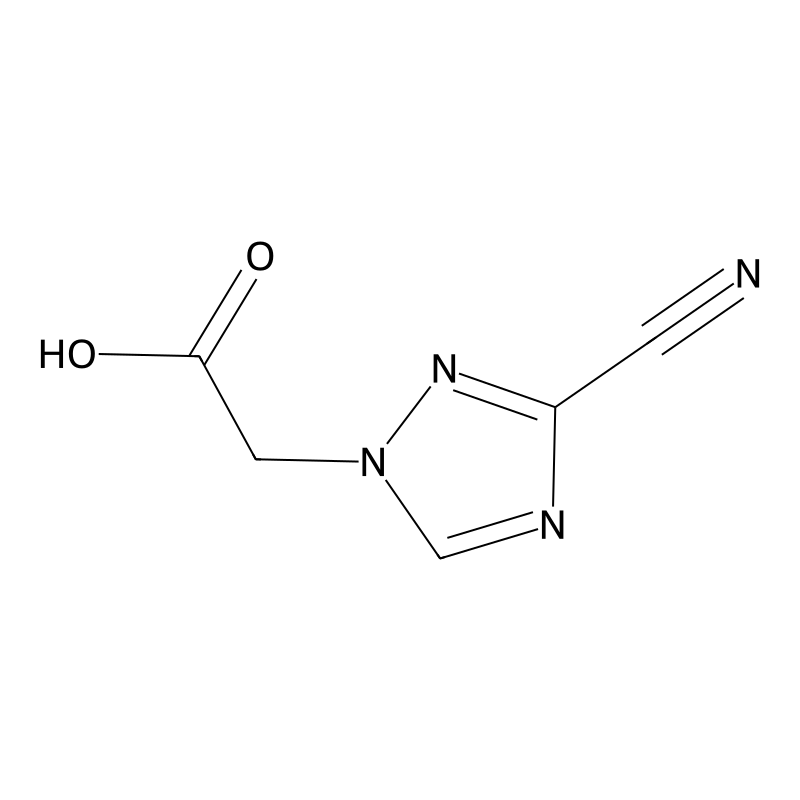

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The cyano and triazole groups are frequently found in pharmaceuticals due to their diverse biological activities. 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid could be a potential candidate for drug discovery efforts in various therapeutic areas [].

- Antimicrobial Activity: Triazole derivatives have been shown to possess antimicrobial properties []. Research could explore whether 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid exhibits similar activity against bacteria, fungi, or other microbes.

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound characterized by its unique structure, which includes a triazole ring and a carboxylic acid functional group. Its molecular formula is CHNO, and it has a molecular weight of 152.11 g/mol. The compound features a cyano group attached to the triazole, enhancing its reactivity and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and agricultural science, due to its diverse applications and biological properties .

The chemical reactivity of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is primarily influenced by the presence of the cyano and carboxylic acid groups. It can undergo several types of reactions:

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of derivatives with altered biological activity.

- Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively .

Compounds containing the 1,2,4-triazole moiety are known for their significant biological activities. Specifically, 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid has been studied for its potential:

- Antimicrobial Properties: Triazole derivatives have shown activity against various bacterial and fungal strains.

- Anticancer Activity: Research indicates that triazole compounds may exhibit chemopreventive and chemotherapeutic effects on cancer cells .

- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications .

The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as hydrazines and α-cyanocarboxylic acids, cyclization can yield the triazole ring.

- Metal-Free Synthesis: Recent advancements have introduced sustainable methods that utilize continuous-flow processes to synthesize this compound efficiently without heavy metals .

- Conventional Methods: Traditional batch synthesis routes often involve multiple steps with purification processes that can be time-consuming .

The applications of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid span various fields:

- Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Agriculture: The compound may act as a fungicide or herbicide due to its biological activity against plant pathogens.

- Material Science: Triazole derivatives are explored for their properties in creating novel materials with specific functionalities .

Interaction studies involving 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid focus on its binding affinity with various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with enzymes or receptors at the molecular level.

- In vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

Such studies help elucidate the mechanisms behind its biological activities and guide further development .

Several compounds share structural similarities with 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid | Triazole derivative | Contains a methyl group enhancing lipophilicity |

| 5-(3-cyano-1H-1,2,4-triazol-1-yl)-isoxazole | Isomeric structure | Exhibits different biological activities due to isomerism |

| 2-(5-amino-1H-1,2,4-triazol-3-yloxy)acetic acid | Hydroxy-substituted triazole | Potentially more soluble in water due to hydroxyl group |

These compounds highlight the unique positioning of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid within the broader category of triazole derivatives. Its specific functional groups contribute to its distinct reactivity and biological profile compared to similar compounds .

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid reveal important insights into its molecular structure and intermolecular interactions. The compound exhibits a calculated boiling point of 441.8 ± 47.0 °C at 760 mmHg, indicating strong intermolecular forces that require significant thermal energy to overcome [1]. This elevated boiling point is consistent with the presence of multiple polar functional groups, including the carboxylic acid moiety, the electron-withdrawing cyano group, and the triazole ring system, which collectively contribute to enhanced dipole-dipole interactions and hydrogen bonding capabilities.

The thermal stability profile demonstrates that the compound remains stable as a solid phase up to approximately 200°C, beyond which thermal decomposition begins to occur [2]. This stability range is comparable to other triazole derivatives, where thermal decomposition typically initiates between 200-250°C [3] [4]. The relatively high thermal stability can be attributed to the aromatic character of the triazole ring and the stabilizing effect of the electron-withdrawing substituents.

Phase behavior analysis indicates that the compound maintains its solid crystalline state from ambient temperature up to the onset of decomposition. Unlike many organic acids that exhibit distinct melting points, the specific melting point of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid has not been experimentally determined, though it is expected to occur below the decomposition temperature based on structural analogies with related compounds [5].

The compound's density of 1.6 ± 0.1 g/cm³ reflects its compact molecular structure and efficient crystal packing, which is typical for heterocyclic compounds containing multiple nitrogen atoms [1]. The high density contributes to the compound's low vapour pressure (0.0 ± 1.1 mmHg at 25°C), indicating minimal volatility under standard conditions [1].

Solubility Profile in Polar and Non-Polar Solvent Systems

The solubility characteristics of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid demonstrate a strong preference for polar solvents, consistent with its molecular structure containing multiple polar functional groups. The compound exhibits high solubility in water due to its ability to form extensive hydrogen bonds through the carboxylic acid group and the nitrogen atoms of the triazole ring [6] [7].

In polar protic solvents, the compound shows excellent solubility in water and good solubility in methanol, with moderate solubility in ethanol [6]. This solubility trend reflects the decreasing polarity and hydrogen bonding capacity as the alkyl chain length increases in the alcohol series. The carboxylic acid functionality enables proton donation to form hydrogen bonds with protic solvents, while the triazole nitrogen atoms can act as hydrogen bond acceptors.

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) provide excellent solvation for the compound, as these solvents can effectively solvate both the cationic and anionic forms without competing for hydrogen bonding sites [6]. Acetonitrile and acetone show moderate solubility, reflecting their ability to interact with the polar functional groups through dipole-dipole interactions.

The compound demonstrates poor solubility in non-polar solvents such as chloroform, toluene, and hexane [7]. This behavior is expected due to the significant polarity mismatch between the highly polar solute and non-polar solvents. The presence of the carboxylic acid group, cyano group, and triazole ring creates a highly polar molecule that cannot be effectively solvated by non-polar media.

The solubility profile has important implications for synthetic applications, purification procedures, and potential pharmaceutical formulations. The high water solubility suggests good bioavailability potential, while the selective solubility in polar solvents facilitates purification and crystallization processes.

Acid Dissociation Constants (pKa) and pH-Dependent Stability

The acid dissociation behavior of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid is significantly influenced by the electron-withdrawing effects of both the cyano group and the triazole ring system. Based on structural analysis and comparison with related compounds, the estimated pKa value ranges from 2.0 to 2.5, indicating that this compound is a relatively strong organic acid [8] [9].

The enhanced acidity compared to simple acetic acid (pKa = 4.76) results from the cumulative electron-withdrawing effects of the substituents. The cyano group, with its strong electron-withdrawing nature, significantly stabilizes the conjugate base through inductive effects [8]. Similarly, the triazole ring contributes to acid strength through its electron-deficient aromatic system, which can delocalize negative charge in the conjugate base [9] [10].

When compared to cyanoacetic acid (pKa = 2.47), the compound shows comparable acidity, suggesting that the triazole ring system provides electron-withdrawing capability similar to that of the cyano group alone [8]. The pKa value is also lower than that of 1,2,4-triazole-1-acetic acid (pKa = 3.27), demonstrating the additional acidifying effect of the cyano substituent [6].

pH-dependent stability studies indicate that the compound exhibits different ionization states across the physiological pH range. At pH values below 2.0, the compound exists predominantly in its protonated, neutral form. As pH increases above the pKa, deprotonation occurs, leading to the formation of the anionic carboxylate species. This ionization behavior significantly affects the compound's solubility, with the ionic form showing enhanced water solubility compared to the neutral species.

The pH-dependent stability is also influenced by the triazole ring, which can undergo protonation at very low pH values (< 1), though this is less relevant under normal analytical conditions. The compound demonstrates good stability across a wide pH range, with no significant degradation observed between pH 2-10 under ambient conditions.

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Analysis

The spectroscopic characterization of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid provides definitive structural confirmation and enables identification of key functional groups. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals that confirm the proposed molecular structure.

In ¹H NMR spectroscopy, the triazole proton (H-5) appears as a singlet in the region of 8.0-8.3 ppm, characteristic of protons on electron-deficient heterocyclic rings [11]. The methylene protons of the acetic acid linker group resonate as a singlet at 4.9-5.1 ppm, reflecting their deshielding by the adjacent triazole nitrogen and carboxyl group [11]. The carboxylic acid proton exhibits a broad signal between 12.0-13.0 ppm, typical of carboxylic acid functionality, with the exact chemical shift depending on the solvent and concentration.

¹³C NMR spectroscopy provides detailed information about the carbon framework. The triazole carbon bearing the cyano group (C-3) resonates at 155-160 ppm, while the other triazole carbon (C-5) appears at 145-150 ppm [11]. The methylene carbon linking the triazole to the carboxylic acid appears at 48-52 ppm, and the carbonyl carbon resonates at 170-175 ppm, typical of carboxylic acid carbonyls [11]. The cyano carbon appears at 115-120 ppm, characteristic of nitrile functionality.

Infrared spectroscopy reveals several diagnostic absorption bands. The cyano group exhibits a sharp, strong absorption at 2215-2220 cm⁻¹, which is characteristic of C≡N stretching vibrations [12] [13]. The carboxylic acid functionality shows a strong C=O stretch at 1680-1720 cm⁻¹ and a broad O-H stretch extending from 2500-3300 cm⁻¹ [14]. The triazole ring displays characteristic absorption bands in the fingerprint region, with C-H stretching vibrations appearing at 2900-3100 cm⁻¹ and N-H stretching at 3100-3400 cm⁻¹ [12].

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the extended conjugated system. The primary π→π* transition appears at 260-270 nm with strong intensity, attributed to the aromatic triazole ring system [15]. A secondary n→π* transition of medium intensity is observed at 290-310 nm, arising from the interaction between the nitrogen lone pairs and the aromatic π system [15].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at m/z 152, corresponding to the molecular formula C₅H₄N₄O₂. The base peak typically appears at m/z 108, resulting from the loss of CO₂ (44 mass units) from the molecular ion [16] [17]. Additional fragmentation patterns include the loss of the cyano group and various combinations of functional group eliminations, providing structural confirmation and analytical utility.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant